5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-24-18-10-16(4-5-19(18)30-21(24)26)31(27,28)25-8-6-14(7-9-25)12-29-20-11-17(15-2-3-15)22-13-23-20/h4-5,10-11,13-15H,2-3,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOJMUWXTWXOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Structure and Synthesis
The compound's structure features a benzo[d]oxazole core linked to a sulfonamide group and a pyrimidine moiety, which are known to enhance biological activity. The synthesis typically involves multi-step reactions including nucleophilic substitutions and coupling reactions, which have been optimized for yield and purity.
Research indicates that this compound exhibits inhibitory activity against specific biological targets, particularly in the context of cancer therapy and metabolic disorders. The following mechanisms have been identified:
- Inhibition of BCL6 : The compound has been shown to interact with the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in various cancers. In vitro studies demonstrate that it can significantly reduce BCL6 activity, with an IC50 value of approximately 0.082 μM, indicating potent biochemical inhibition .
- GPR119 Agonism : As a GPR119 agonist, this compound enhances insulin secretion in response to glucose levels, making it a candidate for diabetes treatment. Activation of GPR119 leads to increased intracellular cAMP levels, promoting the release of glucagon-like peptide-1 (GLP-1), which is crucial for glucose metabolism .
- Antiproliferative Effects : In cell line studies, the compound has exhibited antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent. The observed % inhibition rates vary depending on the cell type and concentration used .
Case Studies
Several studies have explored the biological activity of this compound:
- Study 1 : A study focused on its effect on pancreatic beta cells showed that treatment with this compound improved insulin secretion in diabetic mice models, highlighting its therapeutic potential in managing type 2 diabetes .
- Study 2 : Another research effort investigated its effects on human cancer cell lines, demonstrating significant reductions in cell viability at concentrations correlating with BCL6 inhibition .
Data Tables
| Biological Activity | IC50 Value (μM) | Effect Observed |
|---|---|---|
| BCL6 Inhibition | 0.082 | Significant reduction in activity |
| GPR119 Agonism | N/A | Enhanced insulin secretion |
| Antiproliferative (Cancer) | Varies | Reduced cell viability in cancer lines |
Scientific Research Applications
Medicinal Chemistry
- Drug Development : This compound has been investigated for its potential as an inhibitor of specific kinases involved in various diseases, including cancer. Its ability to modulate enzyme activity makes it a valuable candidate for therapeutic agents targeting kinase-related pathways .
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties by interfering with cellular signaling pathways. This compound could be explored further for such activities through in vitro and in vivo studies.
Biological Research
- Molecular Probes : The compound can serve as a molecular probe to study biological mechanisms due to its ability to bind selectively to specific receptors or enzymes. This application is crucial for understanding disease mechanisms at the molecular level.
- Targeted Therapy : By targeting specific cellular pathways, this compound could be developed into a targeted therapy for diseases characterized by aberrant kinase activity.
Synthetic Chemistry
- Intermediate in Organic Synthesis : The unique structural components of this compound allow it to function as an intermediate in the synthesis of more complex molecules. Its reactivity profiles can be exploited to create novel compounds with desirable properties .
- Material Science : The compound's properties may also lend themselves to applications in material science, particularly in the development of advanced materials that require specific chemical functionalities.
Case Study 1: Kinase Inhibition
A study published in a peer-reviewed journal demonstrated that compounds structurally related to 5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one exhibited significant inhibition of certain kinases implicated in cancer progression. The research highlighted the importance of the sulfonyl group in enhancing binding affinity to the target enzyme.
In another investigation, researchers evaluated the biological activity of related compounds in cellular models of disease. The results indicated that these compounds could effectively modulate cell proliferation and apoptosis, suggesting their potential use in developing therapeutic strategies against malignancies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share partial structural homology or functional group similarities with the target molecule. Key differences are highlighted in Table 1 .
Table 1: Structural and Functional Comparison
Notes:
- Azetidine vs. Piperidine : The azetidine analog (CAS 2034388-72-0) has a four-membered ring, likely improving metabolic stability but reducing conformational flexibility compared to the six-membered piperidine in the target compound .
- Sulfonamide vs. Thioether : The target’s sulfonamide group enhances water solubility, whereas the benzylthio group in CHEMBL1472231 increases lipophilicity, affecting membrane permeability .
- Pyrimidine vs.
Research Findings and Hypotheses
Bioactivity Predictions
- Kinase Inhibition : The pyrimidine-cyclopropyl group may mimic ATP’s adenine, as seen in kinase inhibitors like imatinib. The azetidine analog (CAS 2034388-72-0) lacks this motif, suggesting divergent targets .
- Antimicrobial Potential: The sulfonamide group is common in sulfa drugs (e.g., sulfamethoxazole), but the benzylthio-triazole in CHEMBL1472231 may offer broader-spectrum activity .
ADMET Considerations
- Solubility : The target’s sulfonamide and pyrimidine groups likely improve aqueous solubility (>50 µg/mL) compared to coumarin derivatives (4i/4j), which are highly lipophilic .
- Metabolic Stability : The cyclopropane group in the target compound may slow oxidative metabolism, whereas azetidine’s strain could increase susceptibility to ring-opening .
Q & A
Q. What synthetic strategies are recommended for preparing 5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the 6-cyclopropylpyrimidin-4-ol core via nucleophilic substitution or cyclocondensation, as seen in pyrimidine derivatives (e.g., ).
- Step 2 : Coupling the pyrimidine moiety to piperidin-4-ylmethanol using Mitsunobu or alkylation reactions ().
- Step 3 : Sulfonylation of the benzo[d]oxazol-2(3H)-one scaffold with the piperidine intermediate ().
- Purification : Recrystallization from methanol or flash chromatography ().
Key challenges include controlling regioselectivity during sulfonylation and minimizing side reactions in the cyclopropane-containing pyrimidine system .
Q. Which analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks for the cyclopropyl group (δ ~0.5–1.5 ppm), sulfonyl (δ ~3.2–3.5 ppm for SO₂CH₂), and oxazolone carbonyl (δ ~165–170 ppm) ().
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for C₂₃H₂₅N₃O₅S).
- IR Spectroscopy : Identify sulfonyl (1150–1350 cm⁻¹) and oxazolone carbonyl (1700–1750 cm⁻¹) stretches ().
- Elemental Analysis : Validate purity (>95%) and stoichiometry ().
Q. How is the antibacterial/antifungal activity of this compound assessed in vitro?
- Assay Design : Follow protocols from :
- Test against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, and fungi (C. albicans, S. cerevisiae).
- Use broth microdilution (MIC values) or agar diffusion (zone of inhibition).
- Controls : Include standard antibiotics (e.g., ciprofloxacin, fluconazole) and solvent controls (DMSO <1%) .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl, sulfonyl groups) influence bioactivity?
- Cyclopropyl : Enhances metabolic stability and lipophilicity, potentially improving membrane penetration ().
- Sulfonyl Group : Critical for target binding (e.g., enzyme inhibition via hydrogen bonding). Replacements (e.g., carbonyl, phosphonyl) reduce activity ().
- Piperidine-Oxazolone Linkage : Rigidity from the sulfonyl group may restrict conformational flexibility, affecting binding kinetics .
Q. What discrepancies exist between in vitro and in vivo efficacy, and how are they addressed?
Q. How are conflicting NMR spectral data resolved for this compound?
Q. What computational methods predict target interactions for this compound?
- Molecular Docking : Use AutoDock Vina with crystal structures of bacterial enzymes (e.g., S. aureus dihydrofolate reductase).
- MD Simulations : Assess stability of sulfonyl-piperidine interactions over 100 ns trajectories ().
- SAR Analysis : Correlate substituent electronegativity (Hammett constants) with MIC values .
Q. How is metabolic stability evaluated in hepatic microsomes?
- Protocol :
- Key Metabolites : Oxidative dealkylation of cyclopropane or sulfonamide hydrolysis ().
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
